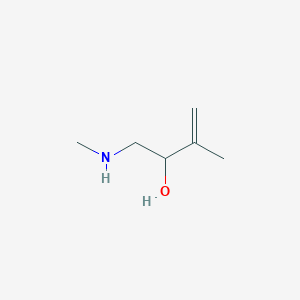

3-Methyl-1-(methylamino)but-3-en-2-ol

Description

3-Methyl-1-(methylamino)but-3-en-2-ol is a secondary amine-alcohol hybrid compound characterized by a butenol backbone substituted with a methylamino group at position 1 and a methyl group at position 2.

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

3-methyl-1-(methylamino)but-3-en-2-ol |

InChI |

InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h6-8H,1,4H2,2-3H3 |

InChI Key |

IFZVBWKKMWZUGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CNC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylamino)but-3-en-2-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction produces an intermediate compound, which is then subjected to further chemical transformations to yield the desired product. The reaction conditions often include the use of catalysts such as poisoned palladium to facilitate the isomerization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of isobutene with formaldehyde in the presence of catalysts. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylamino)but-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-1-(methylamino)but-3-en-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)but-3-en-2-ol involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs: Alkenols and Amino Alcohols

2-Methyl-3-buten-2-ol (Dimethylvinylcarbinol)

- Structure: Lacks the methylamino group but shares the unsaturated butenol backbone.

- Properties: Used as a solvent and intermediate in polymer synthesis. Its lack of an amine group reduces polarity compared to 3-Methyl-1-(methylamino)but-3-en-2-ol, affecting solubility and reactivity .

But-3-en-2-ol

- Role : Observed as a decomposition product in terephthalate copolyesters. Similar backbone but lacks substituents, leading to lower steric hindrance and higher volatility .

3-Amino-3-methylbutan-1-ol

Functional Group Variants

Nitrooxy Derivatives (e.g., 3-Methyl-1-(nitrooxy)but-3-en-2-ol)

- Functional Group: Nitrooxy (-ONO₂) instead of methylamino.

- Reactivity: Nitrooxy groups enhance electrophilicity, making these compounds intermediates in atmospheric chemistry and nitrooxidation pathways. The methylamino group in the target compound may instead facilitate nucleophilic or coordination chemistry .

Chalcogenide Derivatives (e.g., (3Z)-2-Methyl-4-(phenylseleno)but-3-en-2-ol)

- Functional Group : Selenium or tellurium substituents.

- Applications: Used in organochalcogenide synthesis.

4-(Methylamino)pyridine Derivatives

- Activity: Methylamino-substituted pyridines (e.g., 4-(methylamino)pyridine) show enhanced potency in modulating ion channels compared to parent compounds like 4-AP. This suggests that methylamino groups can improve bioactivity through increased binding affinity or solubility .

2-(Methylamino) Ethanol Derivatives

- Impact: Substitution with bulkier methylamino groups (e.g., in CDK9 inhibitors) can reduce binding affinity by displacing key interactions. For example, derivative 41 (2-(methylamino) ethanol) showed a two-fold potency drop compared to its amino counterpart .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: The methylamino group in this compound introduces steric hindrance and hydrogen-bonding capability, distinguishing it from non-aminated analogs like 2-Methyl-3-buten-2-ol .

- Reactivity Trends: Unsaturated backbones (e.g., butenol) favor electrophilic additions, while nitrooxy or chalcogenide substituents redirect reactivity toward specific pathways (e.g., nitrooxidation or selenylation) .

- Biological Potency: Methylamino groups can enhance bioactivity, as seen in pyridine derivatives, but excessive bulk may reduce binding affinity in enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.